molecular formula C9H11N3O4 B1269381 2-(4-Methyl-2-nitrophenoxy)acetohydrazide CAS No. 329222-71-1

2-(4-Methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B1269381
CAS No.: 329222-71-1
M. Wt: 225.2 g/mol
InChI Key: JYBQVXBOOOHKPW-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenoxy)acetohydrazide is an organic compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol This compound is characterized by the presence of a nitrophenoxy group attached to an acetohydrazide moiety

Scientific Research Applications

2-(4-Methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of various derivatives.

    Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet (SDS) for “2-(4-Methyl-2-nitrophenoxy)acetohydrazide” can be found here . Please refer to the SDS for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid, followed by the reaction with hydrazine hydrate. The general steps are as follows:

  • Formation of 4-Methyl-2-nitrophenoxyacetic acid

    • 4-Methyl-2-nitrophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
    • The reaction is typically carried out in an aqueous medium at elevated temperatures.
  • Conversion to this compound

    • The resulting 4-Methyl-2-nitrophenoxyacetic acid is then reacted with hydrazine hydrate.
    • This reaction is usually conducted under reflux conditions in an organic solvent such as ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 2-(4-Methyl-2-aminophenoxy)acetohydrazide.

    Substitution: Various substituted acetohydrazides depending on the nucleophile used.

    Condensation: Hydrazones formed from the reaction with aldehydes or ketones.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can be reduced to an amino group, which may interact with biological targets, leading to the compound’s biological activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)acetohydrazide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(4-Nitrophenoxy)acetohydrazide: Similar structure but without the methyl group, which can influence its physical properties and reactivity.

    2-(4-Methyl-2-nitrophenoxy)acetic acid: Precursor in the synthesis of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide, lacks the hydrazide moiety.

Uniqueness

This compound is unique due to the presence of both a nitro group and a hydrazide moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6-2-3-8(7(4-6)12(14)15)16-5-9(13)11-10/h2-4H,5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBQVXBOOOHKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350090
Record name 2-(4-methyl-2-nitrophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-71-1
Record name 2-(4-Methyl-2-nitrophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methyl-2-nitrophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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